REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[Li]CCCC.[B:26](OC(C)C)([O:31]C(C)C)[O:27]C(C)C.P(=O)(O)(O)O>C1(C)C=CC=CC=1.O1CCCC1>[C:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][N:8]([C:4]2[CH:3]=[C:2]([B:26]([OH:31])[OH:27])[CH:7]=[CH:6][CH:5]=2)[CH2:9][CH2:10]1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:4.5|
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Name
|
|
Quantity
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3.8 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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4.9 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
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|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
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P(O)(O)(O)=O
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Name
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toluene tetrahydrofuran
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Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C.O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Type
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CUSTOM
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Details
|
with stirring at −70° C
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 250-mL 3-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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STIRRING
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Details
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The resulting solution was stirred for 30 min at −70° C
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Duration
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30 min
|
Type
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STIRRING
|
Details
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with stirring at −70° C
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Type
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TEMPERATURE
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Details
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The mixture was warmed to 0° C.
|
Type
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CUSTOM
|
Details
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the reaction was then quenched by the addition of 13 mL of saturated ammonium chloride and 3.4 mL of water
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Type
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STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
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concentrated under vacuum
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in 20 mL of toluene
|
Type
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CUSTOM
|
Details
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The product was precipitated by the addition of 80 mL of heptane
|
Type
|
WASH
|
Details
|
The solids were washed with 20 mL of heptane
|
Type
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FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
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This resulted in 2.9 g (85%) of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=C(C=CC1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |